Methyl 4-formyl-6-methoxypyridine-2-carboxylate
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Overview
Description
Methyl 4-formyl-6-methoxypyridine-2-carboxylate is an organic compound with the molecular formula C9H9NO4. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its unique structure, which includes a formyl group at the 4-position, a methoxy group at the 6-position, and a carboxylate ester at the 2-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-formyl-6-methoxypyridine-2-carboxylate typically involves the formylation of 6-methoxypyridine-2-carboxylate. One common method is the Vilsmeier-Haack reaction, which uses DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group at the 4-position of the pyridine ring . The reaction conditions usually involve heating the reactants under reflux for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-formyl-6-methoxypyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-carboxy-6-methoxypyridine-2-carboxylate.
Reduction: 4-hydroxymethyl-6-methoxypyridine-2-carboxylate.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-formyl-6-methoxypyridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a building block for bioactive compounds.
Industry: Used in the production of specialty chemicals and as a precursor for various functional materials.
Mechanism of Action
The mechanism of action of Methyl 4-formyl-6-methoxypyridine-2-carboxylate depends on its specific application. In chemical reactions, the formyl group can act as an electrophile, while the methoxy group can influence the electronic properties of the pyridine ring. In biological systems, it may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-methoxypyridine-2-carboxylate: Lacks the formyl group at the 4-position.
6-Methoxy-2-pyridinecarboxaldehyde: Lacks the carboxylate ester group at the 2-position.
Methyl 6-formyl-4-methoxypyridine-2-carboxylate: Similar structure but different substitution pattern.
Uniqueness
Methyl 4-formyl-6-methoxypyridine-2-carboxylate is unique due to the presence of both a formyl group and a methoxy group on the pyridine ring, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
Molecular Formula |
C9H9NO4 |
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Molecular Weight |
195.17 g/mol |
IUPAC Name |
methyl 4-formyl-6-methoxypyridine-2-carboxylate |
InChI |
InChI=1S/C9H9NO4/c1-13-8-4-6(5-11)3-7(10-8)9(12)14-2/h3-5H,1-2H3 |
InChI Key |
HHBDBDWFIOUEAA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=N1)C(=O)OC)C=O |
Origin of Product |
United States |
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